molecular formula C13H23NO4 B2473685 Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate CAS No. 1446012-37-8

Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate

Cat. No. B2473685
CAS RN: 1446012-37-8
M. Wt: 257.33
InChI Key: JPSXMNITWFXVOJ-ZWNOBZJWSA-N
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Description

Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate is a racemic mixture of enantiomers. Racemates consist of equal amounts of both enantiomers of a chiral molecule. In this case, the compound exhibits chirality due to its asymmetric carbon centers, resulting in two mirror-image forms .

Scientific Research Applications

Metabolic Analysis

The biotransformation of racemic compounds like terodiline, which possesses structural similarities to the queried compound, indicates the involvement of various cytochrome P-450 enzymes in metabolism. This highlights the intricate metabolic pathways and the stereoselective nature of drug metabolism, contributing to our understanding of drug actions and interactions in biological systems (Lindeke et al., 1987).

Receptor Activity

The study of compounds structurally related to Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives, reveals their influence on serotonin 5-HT1A and 5-HT2A receptor affinities. This suggests potential applications in neuroscience and pharmacology, particularly in the modulation of serotonin receptors (Obniska et al., 2006).

Pharmacodynamic and Pharmacokinetic Analysis

Sec-Butylpropylacetamide, a derivative related to the compound , showcases the importance of stereoselective pharmacodynamic and pharmacokinetic analysis. Such studies are crucial for understanding drug efficacy, safety, and the development of new therapeutics, especially in the context of diseases like epilepsy (Hen et al., 2013).

Catalytic Non-Enzymatic Kinetic Resolution

The compound's potential involvement in catalytic non-enzymatic kinetic resolution signifies its role in the synthesis of chiral compounds. This process is pivotal in the industrial synthesis of enantiomerically pure compounds, underscoring its importance in chemical manufacturing and pharmaceuticals (Pellissier, 2011).

GPR119 Agonist Activity

The design and synthesis of novel 7-azaspiro[3.5]nonane GPR119 agonists, related structurally to the queried compound, show promising results as potent GPR119 agonists. This sheds light on potential therapeutic applications in metabolic disorders, including diabetes (Matsuda et al., 2018).

Toxicity Studies

Investigations into the toxicological aspects of structurally related compounds, such as butylated hydroxytoluene and its derivatives, provide valuable insights into the safety profiles of industrial chemicals and their potential health impacts (Thompson et al., 1989).

properties

IUPAC Name

tert-butyl (2R,5R)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-6-13(9-14)5-4-10(8-15)17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXMNITWFXVOJ-ZWNOBZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(C1)CC[C@@H](O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate

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